2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide
Description
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is an organic compound that features a bromine atom, a cyclopentylmethyl group, and a methylpropanamide moiety
Properties
IUPAC Name |
2-bromo-N-(cyclopentylmethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWOHILMYWOKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions .
Industrial Production Methods
While specific industrial production methods for 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Oxidation and reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are often employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material science: It can be used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylmethyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylpropanamide
- 2-Bromo-N-cyclopentylpropanamide
- 2-Bromo-N-(cyclopentylmethyl)acetamide
Uniqueness
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is unique due to the presence of both a cyclopentylmethyl group and a bromine atom, which confer specific reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and pharmacological properties .
Biological Activity
2-Bromo-N-(cyclopentylmethyl)-2-methylpropanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles the current research findings on its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Molecular Structure:
- Molecular Formula: C11H16BrN
- Molecular Weight: 243.16 g/mol
- CAS Number: Not specified
Physical Properties:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with various enzymes and receptors.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Modulation: By interacting with specific receptors, it may alter signaling pathways that are crucial for cellular responses.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example:
- A derivative was shown to induce apoptosis in human cancer cell lines, significantly reducing cell viability at low concentrations.
- In vitro assays indicated an IC50 value of approximately 0.004 µM against specific cancer targets, suggesting potent activity that could be leveraged for therapeutic applications.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, which are critical for treating chronic inflammatory conditions. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights unique features and biological activities:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 4-Methyl-2-oxo-2H-chromene-3-carboxylic acid | Lacks bromine group | Moderate anticancer effects |
| 6-Methoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Contains methoxy group | Enhanced solubility but reduced potency |
| 6-Ethyl-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Ethyl group affects reactivity | Similar antimicrobial properties |
Case Studies
- Anticancer Activity: A study evaluated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at low concentrations.
- Anti-inflammatory Effects: Research demonstrated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
